Pyridomycin - 18791-21-4

Pyridomycin

Catalog Number: EVT-331608
CAS Number: 18791-21-4
Molecular Formula: C27H32N4O8
Molecular Weight: 540.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Pyridomycin is a naturally occurring cyclodepsipeptide antibiotic initially isolated from Dactylosporangium fulvum and Streptomyces pyridomyceticus strains. [, , , ] It is classified as a secondary metabolite, meaning it is not directly involved in the bacteria's growth, development, or reproduction. [] Pyridomycin has garnered significant scientific interest due to its potent and specific antimycobacterial activity, particularly against Mycobacterium tuberculosis, the causative agent of tuberculosis. [, ]

Pyridomycin B

Compound Description: Pyridomycin B is a pyridomycin analog characterized by an enol moiety in the pyridyl alanine moiety and a saturated 3-methylvaleric acid group. It was isolated from a mutant strain of Streptomyces HTT12 with an inactive pyr2 gene. [] Pyr2 is a short-chain dehydrogenase/reductase (SDR) involved in pyridomycin biosynthesis. [] The absence of Pyr2 activity results in the accumulation of pyridomycin B. []

Relevance: Pyridomycin B is a biosynthetic precursor of pyridomycin. It lacks the C-10 hydroxyl group and the double bond in the enolic acid moiety, both of which are introduced by the Pyr2 enzyme. [] This finding elucidated the role of Pyr2 in the later stages of pyridomycin biosynthesis and highlighted the importance of these functional groups for the activity of pyridomycin. []

Isoniazid

Compound Description: Isoniazid (INH) is a first-line antibiotic used for the treatment of tuberculosis (TB). [] It inhibits InhA, the NADH-dependent enoyl-acyl carrier protein reductase of Mycobacterium tuberculosis, by blocking the biosynthesis of mycolic acids, essential components of the mycobacterial cell wall. []

3-Hydroxypicolinic Acid

Compound Description: 3-Hydroxypicolinic acid is a key structural component of pyridomycin. [] It serves as the substrate for the NRPS adenylation domain PyrA, which activates and transfers it to the peptidyl carrier protein PyrU. [] This process initiates pyridomycin biosynthesis. []

Relevance: 3-Hydroxypicolinic acid is a direct precursor incorporated into the structure of pyridomycin. [] It highlights the modular nature of pyridomycin biosynthesis, where distinct enzymatic domains are responsible for incorporating specific building blocks. []

2-Hydroxy-3-methylpent-2-enoic acid

Compound Description: 2-Hydroxy-3-methylpent-2-enoic acid is a rare structural motif found in pyridomycin. [] This moiety is synthesized by the polyketide synthase (PKS) machinery within the pyridomycin biosynthetic pathway. []

Relevance: The presence of 2-Hydroxy-3-methylpent-2-enoic acid contributes to the unique structure of pyridomycin. [] Its biosynthesis by a PKS system further emphasizes the hybrid PKS-NRPS nature of pyridomycin assembly. []

α-Keto-β-methylvaleric Acid (2-KVC)

Compound Description: α-Keto-β-methylvaleric acid (2-KVC) is the substrate for the second adenylation domain of PyrG, a unique NRPS module within the pyridomycin biosynthetic pathway. [] This domain activates and loads 2-KVC onto the peptidyl carrier protein of PyrG. []

Relevance: α-Keto-β-methylvaleric acid (2-KVC) is a crucial precursor for the enolic acid moiety of pyridomycin. [] The ability of PyrG to utilize different amino acid substrates alongside 2-KVC opens possibilities for generating pyridomycin analogs with diverse enolic acid side chains. []

Source

Pyridomycin is primarily sourced from Streptomyces pyridomyceticus, a soil-dwelling bacterium. This organism synthesizes pyridomycin through a complex biosynthetic pathway involving nonribosomal peptide synthetases and polyketide synthases, which assemble the molecule from various amino acids and other precursors .

Classification

Pyridomycin falls under the category of natural products and specifically belongs to the class of nonribosomal peptides. These compounds are typically synthesized by bacteria and fungi and are known for their diverse biological activities, including antibiotic, antifungal, and anticancer properties .

Synthesis Analysis

Methods

The biosynthesis of pyridomycin involves a hybrid system comprising nonribosomal peptide synthetases (NRPS) and polyketide synthases (PKS). Key enzymes in this pathway include PyrA, PyrU, PyrE, PyrF, and PyrG, which work together to construct the pyridomycin backbone through a series of enzymatic reactions .

Technical Details:

  • Enzyme Functionality: PyrA acts as an AMP ligase that initiates the assembly by activating amino acids. PyrU serves as a peptidyl carrier protein that facilitates the transfer of intermediates during synthesis.
  • Substrate Specificity: The enzymes exhibit broad substrate specificity, allowing for the potential generation of pyridomycin derivatives with enhanced bioactivities through rational engineering .
Molecular Structure Analysis

Structure

Pyridomycin has a complex molecular structure characterized by a bicyclic core that includes an enolic acid moiety. The compound's molecular formula is C17_{17}H19_{19}N3_{3}O4_{4} .

Data

The structural elucidation of pyridomycin has been achieved using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS). Notably, pyridomycin B has been identified as an analogue with modifications in its side chain that affect its biological activity .

Chemical Reactions Analysis

Reactions

Pyridomycin undergoes various chemical reactions during its biosynthesis. The key reactions include:

  • Acylation: The loading of substrates onto carrier proteins is catalyzed by specific enzymes like PyrA.
  • Reduction Reactions: Enzymes such as ketoreductases play crucial roles in modifying intermediates to form functional groups essential for activity.

Technical Details:

  • The formation of the enolic acid moiety involves ketoreduction processes catalyzed by specific enzymes within the NRPS-PKS hybrid system .
  • Site-directed mutagenesis has been employed to identify critical residues in these enzymes that influence pyridomycin production.
Mechanism of Action

Process

Pyridomycin exerts its antibacterial effects primarily by inhibiting the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. This inhibition disrupts cell wall integrity, leading to bacterial cell death.

Data

Studies indicate that pyridomycin binds to specific targets within the mycobacterial cell wall biosynthetic pathway, similar to how isoniazid functions, making it a promising candidate for tuberculosis treatment .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Pyridomycin typically appears as a white crystalline solid.
  • Solubility: It is soluble in organic solvents but exhibits limited solubility in water.

Chemical Properties

  • Stability: Pyridomycin is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: The compound contains functional groups that allow it to participate in various chemical reactions typical for nonribosomal peptides.

Relevant Data:
The melting point and specific optical rotation values have been documented in literature, providing insights into its purity and identity .

Applications

Scientific Uses

Pyridomycin has garnered attention for its potential applications in treating antibiotic-resistant infections, particularly tuberculosis. Its unique mechanism of action offers an alternative approach to existing antibiotics. Additionally, research into pyridomycin derivatives aims to enhance its efficacy and broaden its spectrum of activity against other pathogens .

Structural Elucidation and Chemical Characterization of Pyridomycin

Cyclodepsipeptide Architecture and Core Ring System

Pyridomycin is a structurally complex 12-membered macrocyclic depsipeptide produced by Streptomyces pyridomyceticus NRRL B-2517. Its core scaffold integrates amino acid and polyketide-derived subunits through a hybrid nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) biosynthetic machinery [1] [2]. The ring system comprises four key building blocks arranged in the following sequence:

  • N-3-hydroxypicolinyl-l-threonine
  • 3-(3-pyridyl)-l-alanine
  • Propionic acid
  • 2-hydroxy-3-methylpent-2-enoic acid (enolic acid moiety) [1]

The cyclization occurs via an ester bond between the hydroxyl group of the threonine residue and the carboxyl terminus of the enolic acid moiety, alongside an amide bond linking the enolic acid to 3-(3-pyridyl)-l-alanine [1] [2]. This architecture classifies pyridomycin as a cyclodepsipeptide due to its combination of amide and ester linkages within the macrocyclic ring. The 12-membered ring exhibits constrained flexibility, which is critical for its biological activity and molecular recognition [1].

Table 1: Core Structural Components of Pyridomycin

PositionComponentBiosynthetic Origin
1N-3-hydroxypicolinyl-l-threonineNRPS adenylation (PyrA/PyrU)
23-(3-pyridyl)-l-alanineNRPS module (PyrE)
3Propionic acidPKS module (PyrF)
42-hydroxy-3-methylpent-2-enoic acidNRPS-PKS hybrid (PyrG)

Functional Moieties: Enolic Acid, Pyridyl Groups, and Hydroxyl Configuration

The biological activity of pyridomycin is governed by three distinctive functional regions:

  • Enolic Acid (2-hydroxy-3-methylpent-2-enoic acid): This moiety features a conjugated α,β-unsaturated ester system with a Z-configuration across the C2-C3 double bond. Biochemical studies confirm it derives from isoleucine via α-keto-β-methylvaleric acid, which undergoes ketoreduction and dehydration [2] [3]. The enolic acid is essential for target inhibition, acting as a pharmacophore that occupies the lipid substrate-binding pocket of InhA in Mycobacterium tuberculosis [4]. Structure-activity relationship (SAR) studies demonstrate that saturation or stereochemical alteration of this unit reduces antimycobacterial potency by 4–10-fold [2] [4].

  • Pyridyl Groups: The molecule contains two nitrogen-containing heterocycles:

  • The 3-hydroxypicolinyl unit serves as the starter module, activated by the adenylation enzyme PyrA and loaded onto the peptidyl carrier protein PyrU [1].
  • The 3-(3-pyridyl)-l-alanine moiety is incorporated by the second NRPS module of PyrE [1].Both pyridyl rings engage in critical hydrogen-bonding and π-stacking interactions with the NADH-binding site of InhA, as confirmed by X-ray crystallography [4].

  • C-10 Hydroxyl Configuration: The C-10 position (located on the threonine-derived unit) exhibits (R)-stereochemistry. This chiral center is vital for bioactivity; inversion to the (S)-configuration diminishes target affinity by disrupting hydrogen bonding with InhA residues Gly96 and Ser94 [2] [3].

Table 2: Key Functional Moieties and Their Roles

MoietyChemical FeaturesBiological Role
Enolic acidZ-configured α,β-unsaturated esterBinds InhA substrate pocket; essential for inhibition
3-hydroxypicolinyl groupHydroxylated pyridine ringAnchors molecule in InhA NADH-binding site
3-(3-pyridyl)-l-alaninePyridine ring with alanyl side chainMediates π-stacking with InhA cofactor region
C-10 hydroxyl(R)-configured secondary alcoholStabilizes binding via hydrogen bonds

Stereochemical Analysis of C-10 and Other Chiral Centers

Pyridomycin contains three chiral centers with defined absolute configurations:

  • C-10 (Threonine-derived): (R)-configuration
  • C-3’ (3-(3-pyridyl)-l-alanine): (S)-configuration
  • C-5’’ (Enolic acid branch): (S)-methyl group [1] [2]

The stereochemistry at C-10 was elucidated using a combination of NMR-based Mosher ester analysis and chiral degradation studies [1] [3]. Nuclear Overhauser effect spectroscopy (NOESY) correlations confirmed the relative spatial orientation of the C-10 proton relative to neighboring groups. Biosynthetic feeding experiments with isotope-labeled threonine stereoisomers demonstrated that only l-threonine is incorporated, establishing the (R)-configuration at C-10 [1].

The enolic acid moiety’s C-5’’ stereocenter originates from l-isoleucine, as confirmed by gene inactivation of pyr2, which led to accumulation of pyridomycin B—a saturated analog lacking the C2-C3 double bond and exhibiting altered stereochemistry [2] [3]. This demonstrates that Pyr2, a trans-acting ketoreductase, enforces the correct (S)-configuration during enol formation. Alterations at any chiral center reduce antimycobacterial activity by 3–20-fold, underscoring the stereospecificity of target engagement [2] [3].

X-ray Crystallography and NMR-Based Conformational Studies

X-ray Crystallography

The three-dimensional structure of pyridomycin bound to InhA (PDB: 4U0K) was resolved at 2.2 Å resolution using synchrotron radiation [4]. Key findings include:

  • The enolic acid moiety inserts into InhA’s hydrophobic substrate tunnel, with the C2-C3 double bond positioned near catalytic residue Lys165.
  • Both pyridyl rings form π-stacking interactions with NADH’s nicotinamide ring and hydrogen bonds with Tyr158 and Ile21.
  • The C-10 hydroxyl donates a hydrogen bond to Ser94 and accepts one from Gly96, stabilizing the closed conformation of the substrate loop [4].

Crystallography further confirmed the Z-configuration of the enolic acid’s double bond and the (R)-stereochemistry at C-10. Serial femtosecond crystallography captured dynamic binding events, revealing that the macrocycle undergoes slight torsional adjustments to optimize contact with InhA’s mobile loop [4] [9].

Table 3: Crystallographic Data for Pyridomycin-InhA Complex

ParameterValue
PDB accession code4U0K
Resolution2.2 Å
Space groupP6122
R-factor/R-free0.19/0.23
Enolic acid conformationZ-isomer
Key interactionsH-bonds: Ser94, Gly96; π-stacking: NADH

NMR Spectroscopy

Solution-state NMR studies (500 MHz, DMSO-d6) revealed pyridomycin’s conformational dynamics:

  • ROESY correlations between H-10 (δ 4.32 ppm) and H-2’’’ (δ 6.05 ppm) confirmed the cis orientation of the enolic acid relative to the macrocycle core [1] [9].
  • Heteronuclear Single Quantum Coherence (HSQC) and Total Correlation Spectroscopy (TOCSY) mapped all 1H–13C correlations, validating the 12-membered ring’s rigidity in nonpolar solvents [1].
  • Variable-temperature NMR showed line broadening at C-10 and enolic acid protons above 40°C, indicating conformational exchange in flexible regions [9].

NMR-derived distance restraints were used to generate an ensemble of solution structures, which aligned closely with the X-ray conformation (backbone RMSD = 0.8 Å). Minor deviations occurred in the propionic acid linker, suggesting solvent-dependent flexibility [9]. The integration of crystallographic and NMR data provides a comprehensive model of pyridomycin’s bioactive conformation, essential for structure-based drug design.

Properties

CAS Number

18791-21-4

Product Name

Pyridomycin

IUPAC Name

N-[(2Z)-2-butan-2-ylidene-10-hydroxy-5,11-dimethyl-3,7,12-trioxo-9-(pyridin-3-ylmethyl)-1,4-dioxa-8-azacyclododec-6-yl]-3-hydroxypyridine-2-carboxamide

Molecular Formula

C27H32N4O8

Molecular Weight

540.6 g/mol

InChI

InChI=1S/C27H32N4O8/c1-5-14(2)23-27(37)38-16(4)20(31-25(35)21-19(32)9-7-11-29-21)24(34)30-18(12-17-8-6-10-28-13-17)22(33)15(3)26(36)39-23/h6-11,13,15-16,18,20,22,32-33H,5,12H2,1-4H3,(H,30,34)(H,31,35)/b23-14-

InChI Key

WHIKSLGSXKIHCA-UCQKPKSFSA-N

SMILES

CCC(=C1C(=O)OC(C(C(=O)NC(C(C(C(=O)O1)C)O)CC2=CN=CC=C2)NC(=O)C3=C(C=CC=N3)O)C)C

Synonyms

Erizomycin;NSC 246134

Canonical SMILES

CCC(=C1C(=O)OC(C(C(=O)NC(C(C(C(=O)O1)C)O)CC2=CN=CC=C2)NC(=O)C3=C(C=CC=N3)O)C)C

Isomeric SMILES

CC/C(=C\1/C(=O)OC(C(C(=O)NC(C(C(C(=O)O1)C)O)CC2=CN=CC=C2)NC(=O)C3=C(C=CC=N3)O)C)/C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.